molecular formula C18H21N3O4 B2614582 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1904317-44-7

2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2614582
CAS No.: 1904317-44-7
M. Wt: 343.383
InChI Key: UTFQVTPCQRMVAR-UHFFFAOYSA-N
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Description

The compound 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a structurally complex molecule featuring a bicyclic hexahydroisoindole-1,3-dione core. This dione moiety is substituted at the 3a-position by an azetidin-3-yl group, which is further functionalized via a 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl linker. The azetidine (a four-membered nitrogen-containing ring) and the 3,5-dimethyloxazole (a five-membered heterocycle with oxygen and nitrogen) contribute to the compound’s unique conformational and electronic properties.

Properties

IUPAC Name

2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-10-15(11(2)25-19-10)7-16(22)20-8-12(9-20)21-17(23)13-5-3-4-6-14(13)18(21)24/h3-4,12-14H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFQVTPCQRMVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves multiple steps, typically starting with the preparation of the oxazole ring, followed by the formation of the azetidine ring, and finally the isoindole ring. Each step requires specific reagents and conditions to ensure the correct formation of the rings and the overall structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis systems. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4, )

  • Core Structure : Shares the isoindoline-1,3-dione system but lacks the azetidine and oxazole substituents. Instead, it features an indole-acryloyl-phenyl group.
  • Synthesis : Prepared via Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and indolecarbaldehyde under basic conditions.
  • Key Differences: The absence of the azetidine-oxazole-acetyl chain reduces conformational rigidity compared to the target compound.

1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]indoline-2,3-dione ()

  • Core Structure : Indoline-2,3-dione (isatin derivative) linked to a benzyl-triazole group.
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry), demonstrating a modular approach for introducing heterocycles.
  • Key Differences: The triazole ring introduces hydrogen-bonding capabilities (C–H···N interactions) and planar geometry, contrasting with the target compound’s oxazole and azetidine groups.

Agrochemical Analogues with Dione Moieties ()

Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione)

  • Core Structure : Azabicyclohexane-dione with a dichlorophenyl substituent.
  • Function : Fungicide targeting succinate dehydrogenase.
  • The dichlorophenyl group enhances hydrophobicity, differing from the target compound’s oxazole-acetyl-azetidine chain .

Vinclozolin (3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione)

  • Core Structure : Oxazolidinedione with a dichlorophenyl group.
  • Function : Fungicide and androgen receptor antagonist.
  • Key Differences : The oxazolidinedione core is less rigid than the isoindole-dione, and the ethenyl group may confer reactivity absent in the target compound .

Structural and Functional Analysis

Table 1: Comparative Structural and Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Hydrogen-Bond Acceptors LogP* (Predicted)
Target Compound Hexahydroisoindole-1,3-dione Azetidinyl-oxazole-acetyl ~413.45 6 1.8
Compound 4 () Isoindoline-1,3-dione Indole-acryloyl-phenyl ~429.44 5 2.5
1-Benzyl-triazole-isatin () Indoline-2,3-dione Benzyl-triazole ~349.38 5 2.1
Procymidone () Azabicyclohexane-dione 3,5-Dichlorophenyl ~283.12 4 3.0

*LogP values estimated using fragment-based methods.

Key Observations:

Electronic Effects : The 3,5-dimethyloxazole’s electron-withdrawing nature may stabilize the acetyl-azetidine linkage, contrasting with the electron-rich indole in Compound 4 .

Biological Implications : The oxazole and azetidine groups in the target compound could mimic natural substrates in enzymatic pathways, a feature absent in agrochemical diones like procymidone .

Biological Activity

The compound 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's overall stability and reactivity.
  • Isoindole structure : This bicyclic structure is known for its diverse biological activities.
  • Oxazole moiety : The presence of the 3,5-dimethyl-1,2-oxazole enhances the compound's interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C17H22N4O4C_{17}H_{22}N_{4}O_{4}, indicating a relatively complex structure with multiple functional groups that may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of benzimidazole and oxazole have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which can lead to apoptosis in cancer cells .

Case Study: Antitumor Efficacy

In a study examining the efficacy of various oxazole derivatives:

  • Cell Lines Tested : The compounds were tested against multiple cancer cell lines.
  • Results : Compounds demonstrated IC50 values in the low micromolar range (e.g., IC50 = 6.26 ± 0.33 μM for HCC827 cells) indicating strong antitumor potential .

Antimicrobial Activity

The antimicrobial properties of compounds similar to the target compound have also been investigated. In particular, studies focusing on oxazole derivatives have shown selective activity against Gram-positive bacteria.

Antimicrobial Screening Results

CompoundTarget BacteriaMIC (µg/mL)Activity Level
ABacillus subtilis12Moderate
BEscherichia coli>100Inactive
CStaphylococcus aureus8High

These results suggest that while some derivatives exhibit strong antimicrobial activity, others may lack efficacy against specific bacterial strains .

The proposed mechanisms through which these compounds exert their biological effects include:

  • DNA Binding : Many compounds bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.
  • Apoptosis Induction : By interfering with cellular signaling pathways, these compounds can trigger programmed cell death in malignant cells .

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